
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex organometallic compound with the molecular formula C10H15Cl2N2Pt and a molecular weight of 429.224 g/mol . This compound is known for its unique structure, which includes a platinum center coordinated to but-2-ene and pyridine-4-carbonitrile ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile typically involves the reaction of dichloroplatinum with but-2-ene and pyridine-4-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-ene: An acyclic alkene with four carbon atoms, known for its cis/trans isomerism.
Dichloroplatinum: A common platinum complex used in various chemical reactions.
Pyridine-4-carbonitrile: A nitrogen-containing heterocycle used in organic synthesis.
Uniqueness
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is unique due to its specific combination of ligands and platinum center, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
33151-94-9 |
|---|---|
Formule moléculaire |
C10H12Cl2N2Pt |
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
but-2-ene;dichloroplatinum;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
JHBZDPFXAWBYCS-UHFFFAOYSA-L |
SMILES canonique |
CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

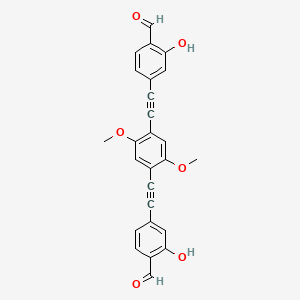


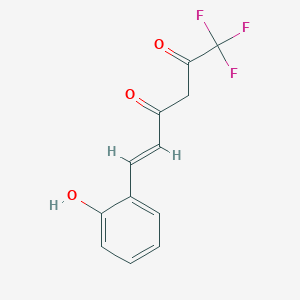
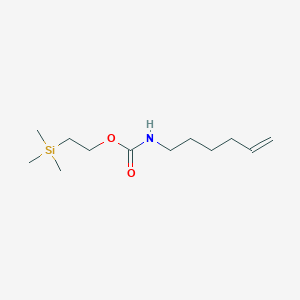
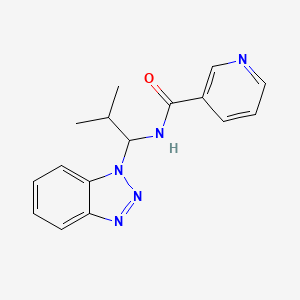

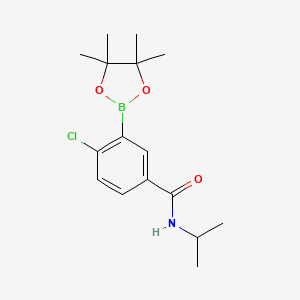
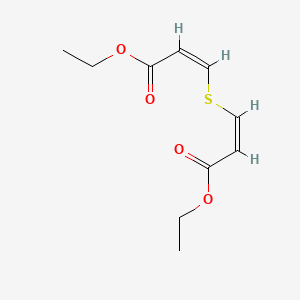
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
